molecular formula C6H14O4S2 B12804271 1,1-Bis(ethylsulfonyl)ethane CAS No. 32341-85-8

1,1-Bis(ethylsulfonyl)ethane

Katalognummer: B12804271
CAS-Nummer: 32341-85-8
Molekulargewicht: 214.3 g/mol
InChI-Schlüssel: FKRSIPMVGCAUPF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1-Bis(ethylsulfonyl)ethane is an organic compound with the molecular formula C6H14O4S2 It is characterized by the presence of two ethylsulfonyl groups attached to a central ethane backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,1-Bis(ethylsulfonyl)ethane can be synthesized through several methods. One common approach involves the reaction of ethylsulfonyl chloride with ethane in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic substitution of the chloride groups by the ethylsulfonyl groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as distillation or recrystallization may be employed to obtain high-purity this compound.

Analyse Chemischer Reaktionen

Types of Reactions

1,1-Bis(ethylsulfonyl)ethane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl groups to sulfide groups.

    Substitution: Nucleophilic substitution reactions can replace the ethylsulfonyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted ethane derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1,1-Bis(ethylsulfonyl)ethane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfone and sulfide compounds.

    Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its reactive sulfonyl groups.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 1,1-Bis(ethylsulfonyl)ethane involves its reactive sulfonyl groups, which can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows the compound to modify the function of enzymes and other proteins, making it useful in biochemical research and drug development.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,1-Bis(ethylsulfanyl)ethane: Similar in structure but with sulfanyl groups instead of sulfonyl groups.

    1,1-Bis(methylsulfonyl)ethane: Similar but with methylsulfonyl groups instead of ethylsulfonyl groups.

    1,1-Bis(phenylsulfonyl)ethane: Similar but with phenylsulfonyl groups instead of ethylsulfonyl groups.

Uniqueness

1,1-Bis(ethylsulfonyl)ethane is unique due to its specific ethylsulfonyl groups, which confer distinct chemical reactivity and properties compared to its analogs. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Eigenschaften

CAS-Nummer

32341-85-8

Molekularformel

C6H14O4S2

Molekulargewicht

214.3 g/mol

IUPAC-Name

1,1-bis(ethylsulfonyl)ethane

InChI

InChI=1S/C6H14O4S2/c1-4-11(7,8)6(3)12(9,10)5-2/h6H,4-5H2,1-3H3

InChI-Schlüssel

FKRSIPMVGCAUPF-UHFFFAOYSA-N

Kanonische SMILES

CCS(=O)(=O)C(C)S(=O)(=O)CC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.